2-Chloro-5-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-Chloro-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and amine derivatives. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-Chloro-5-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Chloro-4-(trifluoromethyl)aniline: Another structural isomer with different substitution patterns on the benzene ring.
Uniqueness
2-Chloro-5-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7ClF3N |
---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
MGSLTAVTEFOSQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)N)Cl |
Origin of Product |
United States |
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